Febuverine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7077-33-0 |
|---|---|
Molecular Formula |
C28H38N2O4 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
2-[4-[2-(2-phenylbutanoyloxy)ethyl]piperazin-1-yl]ethyl 2-phenylbutanoate |
InChI |
InChI=1S/C28H38N2O4/c1-3-25(23-11-7-5-8-12-23)27(31)33-21-19-29-15-17-30(18-16-29)20-22-34-28(32)26(4-2)24-13-9-6-10-14-24/h5-14,25-26H,3-4,15-22H2,1-2H3 |
InChI Key |
XYCYZUNVTJSIML-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)OCCN2CCN(CC2)CCOC(=O)C(CC)C3=CC=CC=C3 |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCCN2CCN(CC2)CCOC(=O)C(CC)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Febuverine
Established Synthetic Routes for Febuverine
Specific, detailed established synthetic routes for this compound (1,4-Piperazinediethanol di(2-phenylbutyrate ester)) are not extensively documented within readily accessible general academic literature. While this compound is recognized as a known pharmaceutical compound pageplace.densf.govnih.govnih.govsciencemadness.orgarchive.orge3s-conferences.orgvanderbilt.edumdpi.comnih.govequationchemical.comnih.govarxiv.org, the precise step-by-step synthetic pathways for its industrial or laboratory preparation are not widely published in the search results.
However, based on its chemical structure, the synthesis of this compound would likely involve the esterification of 1,4-piperazinediethanol (B89762) with 2-phenylbutyric acid or a reactive derivative thereof, such as an acid chloride or anhydride. This type of reaction typically involves the formation of ester bonds between the hydroxyl groups of the diethanol moiety and the carboxyl groups of the 2-phenylbutyric acid. General organic synthesis principles would apply, potentially utilizing condensing agents or activating groups to facilitate the ester formation.
Novel Approaches in this compound Synthesis
The current literature does not detail novel synthetic approaches specifically for this compound. However, the broader field of organic synthesis continuously evolves, offering methodologies that could potentially be applied to optimize the production of compounds like this compound if such advancements were pursued.
Green Chemistry Principles in this compound Synthesis
Green chemistry principles are increasingly vital in modern chemical synthesis, aiming to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances rsc.orgwikipedia.org. These principles include atom economy, the use of less hazardous chemical syntheses, designing safer chemicals, using safer solvents and auxiliary substances, increasing energy efficiency, and designing for degradation archive.orgrsc.org. While there are no specific reports on the application of green chemistry principles to this compound synthesis, future research could explore:
Solvent Replacement: Utilizing greener solvents (e.g., water, supercritical CO2, ionic liquids) or solvent-free conditions instead of traditional volatile organic compounds.
Catalysis: Employing catalytic methods to reduce energy consumption and improve selectivity, minimizing by-products.
Atom Economy: Designing synthetic steps that incorporate most or all atoms of the reactants into the final product, reducing waste.
Catalytic Advancements for this compound Production
Catalysis plays a crucial role in enhancing the efficiency, selectivity, and sustainability of chemical processes. While no specific catalytic advancements for this compound production are reported, general catalytic strategies that could be relevant to its synthesis include:
Enzymatic Catalysis: Enzymes offer high specificity and operate under mild conditions, potentially enabling more selective esterification reactions or other transformations involved in this compound synthesis.
Homogeneous and Heterogeneous Catalysis: The development of new homogeneous or heterogeneous catalysts could facilitate key bond-forming reactions (e.g., esterifications) with improved yields and reduced reaction times, potentially at lower temperatures and pressures.
Biocatalysis: The use of biological systems or isolated enzymes for specific steps could offer highly selective and environmentally benign pathways.
Design and Synthesis of this compound Analogues and Derivatives
The design and synthesis of analogues are fundamental to medicinal chemistry, allowing for the exploration of chemical space around a core structure to optimize desired properties.
Structure-Activity Relationship (SAR) Studies in this compound Analogues
Structure-Activity Relationship (SAR) studies involve systematically modifying the chemical structure of a compound and evaluating how these changes affect its biological activity e3s-conferences.orgrsc.orgwikipedia.org. For this compound, specific SAR studies on its analogues are not detailed in the available search results. However, if such studies were to be conducted, they would typically focus on modifying key structural elements to understand their contribution to the compound's properties.
Potential modifications for this compound analogues could include:
Modifications to the Phenylbutyrate Moieties: Altering the phenyl group (e.g., introducing substituents, changing its position), modifying the length or branching of the butyrate (B1204436) chain, or replacing the ester linkage with other functional groups.
Modifications to the Piperazine (B1678402) Core: Substituting the piperazine ring, introducing other heterocyclic rings, or varying the length of the ethylene (B1197577) linkers to the ester groups.
These systematic changes would aim to elucidate how specific structural features influence binding affinity, metabolic stability, and other physicochemical properties relevant to its activity.
Stereochemical Considerations in this compound Research
Based on the chemical name 1,4-Piperazinediethanol di(2-phenylbutyrate ester), this compound contains two chiral centers at the 2-position of each 2-phenylbutyrate moiety. Each of these carbons is bonded to four different groups (a hydrogen atom, an ethyl group, a phenyl group, and the carbonyl carbon of the ester). The presence of these two chiral centers implies that this compound can exist as multiple stereoisomers, specifically enantiomers (mirror images) and diastereomers (stereoisomers that are not mirror images).
For a molecule with two chiral centers, there are potentially 2^n stereoisomers, where n is the number of chiral centers. In this case, with two chiral centers, there could be up to four stereoisomers (RR, SS, RS, SR). The RS and SR forms would be diastereomers of the RR and SS forms, while RR and SS would be enantiomers, and RS and SR would be enantiomers.
However, it is important to note a discrepancy in some databases. For instance, the UNII entry for this compound Dihydrochloride (XD230148D5) lists its stereochemistry as "ACHIRAL" nih.gov. This conflicts with the structural analysis of 1,4-Piperazinediethanol di(2-phenylbutyrate ester). The resolution of such discrepancies is crucial in chemical research, as the stereochemistry of a compound can profoundly influence its biological activity, pharmacokinetics, and safety profile. Therefore, a definitive understanding of this compound's stereochemistry, including whether it is typically produced as a racemic mixture, a specific enantiomer, or a diastereomeric mixture, would be essential for comprehensive research.
Chirality in this compound and its Derivatives
This compound possesses chiral centers within its molecular structure. The IUPAC name, 2-[4-[2-(2-phenylbutanoyloxy)ethyl]piperazin-1-yl]ethyl 2-phenylbutanoate, indicates the presence of two 2-phenylbutanoyloxy moieties. Each 2-phenylbutanoyloxy group contains a chiral carbon atom at the 2-position of the butanoate chain. This carbon is bonded to four different groups: a phenyl group, an ethyl group, a carbonyl group (part of the ester linkage), and a hydrogen atom. khanacademy.orgyoutube.comstackexchange.com Due to these two chiral centers, this compound can exist as multiple stereoisomers, including enantiomers and diastereomers. chemistrytalk.orggoogle.com
Although PubChem lists this compound's optical activity as "UNSPECIFIED," ncats.io the presence of chiral centers means that pure samples of its individual stereoisomers would typically exhibit optical activity, rotating the plane of polarized light. chemistrytalk.org The separation of enantiomers from a racemic mixture is a crucial aspect in pharmaceutical chemistry, as different enantiomers can exhibit distinct biological activities. Common methods for enantiomer separation include chiral chromatography, such as high-performance liquid chromatography (HPLC) with chiral stationary phases, and classical resolution techniques involving the formation of diastereomeric salts or derivatives. fau.denih.govyoutube.comnih.gov However, specific methods for the separation or synthesis of individual enantiomers of this compound were not found in the search results.
Polymorphic and Solid-State Research of this compound
Polymorphism refers to the ability of a solid material to exist in more than one crystalline form, or crystal structure, while maintaining the same chemical composition. nishkaresearch.comcrystalpharmatech.comnih.gov These different polymorphic forms, along with amorphous forms, hydrates, solvates, salts, and co-crystals, constitute the various solid-state forms of a compound. crystalpharmatech.comimprovedpharma.com The solid-state form of a pharmaceutical compound is critical as it can influence various physical and chemical properties, including melting point, density, solubility, dissolution rate, stability, and hygroscopicity. nishkaresearch.comcrystalpharmatech.comimprovedpharma.com
Characterization of polymorphic and solid-state forms typically involves a range of analytical techniques. Key methods include:
Differential Scanning Calorimetry (DSC): Used to study thermal transitions such as melting points, glass transition temperatures, and crystallization events, which can differ between polymorphs. researchgate.netresearchgate.netnishkaresearch.comchalcogen.royoutube.comresearchgate.netnih.gov
X-ray Powder Diffraction (XRD): Provides unique diffraction patterns for different crystalline forms, allowing for their identification and characterization of crystal structure. researchgate.netnishkaresearch.comimprovedpharma.comnih.govresearchgate.netyoutube.comwikipedia.orgreddit.commalvernpanalytical.comarizona.edu
Fourier-Transform Infrared Spectroscopy (FTIR): Can reveal differences in molecular arrangement and intermolecular interactions within crystal lattices through changes in vibrational frequencies and band intensities. researchgate.netnishkaresearch.comresearchgate.netnih.gov
Thermogravimetric Analysis (TGA): Used to assess changes in mass with temperature, which can indicate the presence of solvates or hydrates. nishkaresearch.comimprovedpharma.comnih.gov
Despite the general importance of solid-state research in pharmaceutical development, specific detailed research findings regarding the polymorphic forms, crystal structures, or other solid-state properties of this compound were not identified in the consulted literature. While this compound is mentioned in the context of various formulations, there is no explicit data on its own polymorphic landscape or detailed solid-state characterization. researchgate.netresearchgate.netresearchgate.netsci-hub.seresearchgate.netyoutube.comwikipedia.orggoogle.comcbsa-asfc.gc.ca
Pharmacological Classification and Mechanistic Elucidation of Febuverine
Pharmacological Classification Frameworks for Febuverine
This compound is primarily classified as a direct-acting smooth muscle relaxant and antispasmodic agent. Its classification is based on its mechanism of action, which does not involve interaction with autonomic nervous system receptors but rather a direct effect on the muscle cells themselves. The National Cancer Institute (NCI) Thesaurus provides a structured classification for this compound, categorizing it within a hierarchy of pharmacologic substances.
| Classification System | Category | Specific Class |
|---|---|---|
| NCI Thesaurus | Agent Affecting Nervous System | Antispasmodic Agent |
| Mechanism-Based | Smooth Muscle Relaxant | Direct-Acting Agent / Calcium Channel Modulator |
Molecular Targets Identification and Validation for this compound
The therapeutic effects of this compound are rooted in its interaction with specific molecular targets within smooth muscle cells. Research has focused on identifying these targets to elucidate its precise mechanism.
Receptor Interaction Studies of this compound
Investigations into this compound's mechanism have shown that it does not operate through common receptor-mediated pathways typically associated with smooth muscle modulation. Specifically, studies have concluded that this compound does not function as a muscarinic or opiate-receptor antagonist. This indicates that its antispasmodic activity is independent of these receptor systems, pointing toward a more direct cellular mechanism.
Ion Channel Modulation by this compound
The principal molecular targets of this compound are voltage-gated calcium channels in the membrane of smooth muscle cells. nih.gov Its primary mechanism involves the direct inhibition of calcium ion (Ca2+) influx, which is a critical step in initiating muscle contraction.
Studies using patch-clamp techniques on isolated smooth muscle cells from rat portal vein and myometrium have demonstrated that this compound inhibits both fast (T-type) and slow (L-type) Ca2+ channel currents in a manner that is both concentration-dependent and voltage-dependent. nih.gov The inhibitory effect is more pronounced on inactivated calcium channels, suggesting this compound has a higher affinity for channels in this state compared to their resting state. nih.gov However, the inhibition does not show a use-dependent characteristic, meaning that currents activated repetitively are inhibited to the same degree as those at rest. nih.gov
| Tissue | Channel Current Type | Holding Potential | IC₅₀ (Concentration for 50% Inhibition) |
|---|---|---|---|
| Rat Portal Vein | Fast Ca²⁺ Channel Current | -70 mV | 7.5 µM |
| Rat Portal Vein | Slow Ca²⁺ Channel Current | -40 mV | 1.9 µM |
| Rat Myometrium | Slow Ca²⁺ Channel Current | -70 mV | 2.3 µM |
Enzyme Inhibition Profiles of this compound
Based on available scientific literature, the specific enzyme inhibition profile of this compound is not extensively documented. While other smooth muscle relaxants, such as papaverine (B1678415), are known to act by inhibiting phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), similar specific enzymatic inhibitory actions have not been characterized for this compound. nih.govnih.gov Its primary mechanism appears to be focused on ion channel modulation rather than direct enzyme inhibition.
Deciphering Cellular Signaling Pathways Influenced by this compound
This compound's influence on cellular signaling is a direct consequence of its ability to block calcium channels. The contraction of smooth muscle is fundamentally dependent on the concentration of intracellular Ca2+.
The established signaling pathway for smooth muscle contraction proceeds as follows:
An initial stimulus (e.g., electrical depolarization) opens voltage-gated Ca2+ channels.
Ca2+ ions flow into the cell, increasing the intracellular Ca2+ concentration.
The influx of extracellular Ca2+ can also trigger further Ca2+ release from intracellular stores like the sarcoplasmic reticulum.
Four Ca2+ ions bind to the protein calmodulin, forming an activated Ca2+-calmodulin complex. youtube.com
This complex then activates the enzyme myosin light-chain kinase (MLCK). youtube.com
MLCK phosphorylates the light chains of myosin heads, enabling them to bind to actin filaments and initiate cross-bridge cycling, which results in muscle contraction. youtube.com
This compound disrupts this pathway at the very beginning. By blocking the Ca2+ channels, it prevents the initial rise in intracellular Ca2+ concentration. nih.gov This reduction in available Ca2+ means that insufficient amounts of the Ca2+-calmodulin complex are formed, leading to a lack of MLCK activation. Consequently, myosin remains in its dephosphorylated state, unable to interact with actin, which results in muscle relaxation.
Mechanisms Underlying Smooth Muscle Relaxation by this compound
The mechanism underlying smooth muscle relaxation by this compound is a direct, non-receptor-mediated process resulting from the modulation of cellular calcium flow. It is characterized by the following key events:
Direct Blockade of Calcium Channels : this compound directly inhibits voltage-gated calcium channels on the smooth muscle cell membrane, reducing the influx of extracellular calcium. nih.gov
Modulation of Intracellular Calcium Release : The drug's action includes regulating the release of calcium from intracellular pools.
Prevention of Contractile Machinery Activation : By maintaining a low intracellular calcium concentration, this compound prevents the activation of the calcium-calmodulin-MLCK cascade. This is the pivotal step in its relaxant effect.
Voltage-Dependent Action : The inhibition of calcium channels is more potent at more depolarized membrane potentials, where channels are more likely to be in an inactivated state. nih.gov This suggests a higher efficacy in cells that are already in a state of excitation.
Investigations into Gastrointestinal Motility Modulation by this compound
The modulation of gastrointestinal (GI) motility by this compound is a direct consequence of its smooth muscle relaxant properties. nih.gov Spasms in the GI tract are a common feature of functional bowel disorders, and the therapeutic goal of antispasmodics is to reduce the excessive smooth muscle contraction that leads to symptoms. nih.govnih.gov The mechanism of this compound in this context is likely analogous to that of papaverine, which has been shown to relax intestinal smooth muscle. nih.gov
Research on papaverine has revealed differential mechanisms depending on the tissue and the stimulus. In vascular smooth muscle, its inhibitory effect is primarily due to the accumulation of cAMP and cGMP following phosphodiesterase inhibition. However, in ileal smooth muscle, papaverine's inhibitory action on contraction appears to be mainly caused by the inhibition of mitochondrial respiration, with only a partial increase in cAMP content. This suggests that in the intestinal context, this compound may modulate motility by interfering with the energy metabolism of the smooth muscle cells, in addition to its effects on cyclic nucleotides.
The effect of papaverine-like compounds on intestinal contractions can be summarized as follows:
| Muscle Type | Inducing Agent | Inhibitory Mechanism |
|---|---|---|
| Aortic Smooth Muscle | Phenylephrine | Inhibition of phosphodiesterase, leading to increased cAMP and cGMP |
| Ileal Smooth Muscle | Carbachol | Inhibition of mitochondrial respiration |
Mechanistic Research in Urological Contexts for this compound
In the urological system, this compound's mechanism is relevant for conditions involving spasms of the ureter and bladder. wikipedia.orgnih.gov The relaxation of the detrusor (bladder) smooth muscle is critical for bladder storage function. Studies on the effects of papaverine on the smooth muscles of the urinary bladder provide significant insight into the likely actions of this compound.
Research has shown that papaverine effectively inhibits contractions in urinary bladder smooth muscle that are induced by high potassium concentrations. nih.gov This type of contraction is dependent on the influx of extracellular calcium through voltage-gated channels. Papaverine was found to cause a dose-dependent reduction in this contraction, with higher concentrations leading to full relaxation. nih.gov Further investigations using radiolabeled calcium (45Ca) demonstrated that papaverine significantly inhibits the uptake and efflux of calcium in bladder muscle cells stimulated by high-potassium depolarization. nih.gov This strongly indicates that a primary site of action is the cell membrane's calcium influx mechanism. nih.gov However, papaverine had little effect on contractions induced by the cholinergic agonist carbachol, suggesting its mechanism is distinct from anticholinergic agents and more specific to depolarization-induced calcium entry. nih.gov
The following table summarizes the observed effects of papaverine on isolated human bladder muscle, which serves as a model for this compound's potential action.
| Contraction Type | Effect of Papaverine (10-4 mol/l) | Postulated Mechanism |
|---|---|---|
| Carbachol-induced | Virtually no effect on peak tension; reduced steady-state tension by ~54% | Does not significantly affect calcium release from intracellular stores |
| High Potassium-induced | Full relaxation in a concentration-dependent manner | Blocks calcium ion channels in the cell membrane, inhibiting calcium influx |
Cardiovascular Mechanistic Studies Related to this compound
The cardiovascular effects of this compound are primarily related to its action as a vasodilator, which stems from its ability to relax the smooth muscle of blood vessels. drugbank.commayoclinic.org This action is consistent with the dual mechanism of phosphodiesterase inhibition and calcium channel blockade. wikipedia.orgdrugbank.comnih.gov By inhibiting PDE, this compound can increase intracellular levels of cAMP and cGMP in vascular smooth muscle cells. nih.govnih.gov This leads to the activation of protein kinase A and protein kinase G, respectively, which promotes vasodilation and lowers peripheral vascular resistance. youtube.comclevelandclinic.org
Simultaneously, by acting as a calcium channel blocker, this compound can prevent the influx of calcium that is necessary for vasoconstriction. mayoclinic.orgwikipedia.orgnih.govhealthdirect.gov.au This leads to the relaxation of the smooth musculature of larger blood vessels, including coronary, systemic peripheral, and pulmonary arteries. drugbank.com This vasodilatory effect can increase blood flow and is the basis for the use of similar drugs in conditions associated with vasospasm. wikipedia.orgdrugbank.com Unlike some other cardiovascular agents, papaverine-like drugs are considered to have a direct effect on the muscle itself, independent of innervation. drugbank.com
Exploration of this compound's Interactions with the Nervous System (Mechanistic)
This compound, similar to papaverine, is generally considered to be practically devoid of significant effects on the central nervous system (CNS). drugbank.com Its primary site of action is peripheral smooth muscle. However, recent research into specific phosphodiesterase subtypes has opened new avenues for understanding potential nervous system interactions.
Papaverine has been identified as a selective inhibitor of phosphodiesterase 10A (PDE10A), a subtype found predominantly in the striatum of the brain. wikipedia.orgnih.gov Inhibition of PDE10A can elevate intracellular cAMP levels and influence signaling pathways, such as CREB phosphorylation. This mechanism has been investigated for potential anti-inflammatory and neuroprotective effects in preclinical models of neuroinflammation and Parkinson's disease. While these are promising areas of research for papaverine, it is not yet known if this compound shares this selectivity for PDE10A or would produce similar effects on the nervous system.
Comparative Mechanistic Studies with Other Pharmacological Agents
The mechanism of this compound is best understood through comparison with other antispasmodic agents, particularly its close analog, papaverine, as well as other classes of smooth muscle relaxants.
This compound vs. Papaverine: Both are classified as direct-acting smooth muscle relaxants. Their primary mechanism is believed to be a combination of non-selective phosphodiesterase inhibition and calcium channel blockade. wikipedia.orgdrugbank.comnih.gov This dual action distinguishes them from more selective agents. For example, while sildenafil (B151) is a highly selective PDE5 inhibitor used for erectile dysfunction and pulmonary hypertension, wikipedia.orgmedicalnewstoday.com papaverine and likely this compound inhibit multiple PDE isoenzymes. nih.govnih.gov Similarly, while drugs like verapamil (B1683045) and diltiazem (B1670644) are more selective calcium channel blockers with pronounced cardiac effects, wikipedia.orgnih.govhealthdirect.gov.au the calcium blocking effect of papaverine-like drugs is part of a broader mechanism and they are noted for having less direct impact on the myocardium. drugbank.comnih.gov
This compound vs. Other Antispasmodics:
Anticholinergic Agents (e.g., Hyoscine Butylbromide): These agents act by competitively blocking muscarinic receptors on smooth muscle cells, thereby inhibiting the contractile effect of acetylcholine (B1216132). This is a receptor-mediated mechanism, whereas this compound acts intracellularly. nih.gov
Selective Calcium Channel Blockers (e.g., Otilonium (B12848), Pinaverium): These drugs, often used for irritable bowel syndrome, primarily act by blocking L-type calcium channels in the gastrointestinal tract. nih.govnih.gov While this compound shares this mechanism, it is complemented by its PDE-inhibiting activity, which is not a feature of otilonium or pinaverium.
Direct Relaxants with Other Mechanisms (e.g., Mebeverine): Mebeverine is thought to act by blocking sodium channels and inhibiting the refilling of intracellular calcium stores, which differs from the primary mechanisms of this compound. nih.gov
The following table provides a comparative summary of the primary mechanisms of different classes of antispasmodic agents.
| Agent/Class | Primary Mechanism of Action |
|---|---|
| This compound / Papaverine | Non-selective phosphodiesterase inhibition and calcium channel blockade |
| Anticholinergics (e.g., Hyoscine) | Muscarinic receptor antagonism |
| Selective Calcium Channel Blockers (e.g., Otilonium) | Blockade of L-type calcium channels |
| Mebeverine | Blockade of sodium channels and inhibition of intracellular calcium store refilling |
Preclinical in Vitro and Ex Vivo Research on Febuverine
Experimental Design Methodologies for In Vitro Febuverine Studies
Experimental design for in vitro studies of compounds such as this compound involves careful selection of models and application of screening technologies to identify and characterize biological effects. These methodologies aim to provide insights into cellular and molecular interactions in a controlled environment biobide.comnews-medical.net.
Cell Culture Model Selection and Validation for this compound Research
The selection of appropriate cell culture models is a critical initial step in in vitro research. Researchers often choose between two-dimensional (2D) monolayer cultures and three-dimensional (3D) cell culture models news-medical.netmdpi.com. While 2D cultures are widely used due to their simplicity and cost-effectiveness, they may not fully mimic the complex cellular interactions and microenvironment found in native tissues news-medical.netnih.govmdpi.comoxfordglobal.com. Three-dimensional cell culture models, including spheroids and organoids, are gaining prominence as they offer a more physiologically relevant representation of human tissues, allowing for better understanding of cell behavior and drug interactions in a more realistic tissue-like environment nih.govmdpi.comoxfordglobal.comthermofisher.comupmbiomedicals.com. Spheroids are simpler 3D models, often consisting of a single cell type, while organoids are more complex structures that can mimic the architecture and function of specific organs by guiding stem cells to develop into various cell types that self-organize into 3D structures upmbiomedicals.com. Validation of these cell models typically involves ensuring they maintain appropriate physiological morphology, markers, and activity relevant to the research question thermofisher.com. However, specific details regarding the selection and validation of cell culture models for this compound research are not extensively documented in the available literature.
High-Throughput Screening Approaches for this compound
High-throughput screening (HTS) is a powerful drug discovery process that enables the rapid and automated testing of large numbers of chemical compounds against specific biological targets or cellular phenotypes pharmaron.comevotec.combmglabtech.com. This approach leverages robotics and automation to screen vast compound libraries, often hundreds of thousands or more, in miniaturized assay formats (e.g., 96, 384, or 1,536-well plates) pharmaron.comevotec.combmglabtech.com. HTS can be applied to various assay types, including biochemical, binding, and cell-based assays, with diverse readouts such as fluorescence, luminescence, or high-content imaging pharmaron.com. The primary goal of HTS is to identify "hit" compounds that exhibit the desired activity, which can then be further investigated bmglabtech.com. While HTS is a standard methodology in early drug discovery, specific applications or findings related to high-throughput screening of this compound are not detailed in the provided information.
This compound Interactions with Isolated Biological Systems (Ex Vivo Studies)
Ex vivo studies bridge the gap between in vitro cell-based assays and in vivo whole-organism studies by utilizing isolated tissues or organs. These models allow for the investigation of a compound's effects in a more complex, yet controlled, biological context biobide.com.
Tissue Bath Preparations for this compound Mechanistic Studies
Tissue bath preparations are a classical pharmacological tool used to assess the concentration-response relationships of compounds on contractile tissues, such as smooth muscle from the gastrointestinal tract, urogenital system, or vasculature nih.govnih.govdmt.dkresearchgate.net. In these studies, isolated tissue segments (e.g., arterial rings, tracheal rings, ileum) are suspended in an organ bath containing a physiological salt solution, maintained at a controlled temperature and oxygenation nih.govnih.govdmt.dkresearchgate.net. Changes in tension or contractility are recorded using force transducers, allowing researchers to quantify the effects of drugs on muscle contraction or relaxation nih.govnih.govdmt.dkresearchgate.net. This technique is valuable for elucidating the mechanism of action of a drug, characterizing receptor profiles, and determining potency and efficacy dmt.dkresearchgate.net. While tissue bath studies are fundamental for understanding the effects of compounds on isolated organ systems, specific research findings detailing this compound's mechanistic studies using tissue bath preparations are not available in the provided search results.
Organotypic Culture Models in this compound Research
Organotypic culture models represent advanced ex vivo or in vitro systems that aim to mimic the heterogeneous cell composition and organization of native tissues more closely than traditional 2D cell cultures aging-us.comepa.govinhalationmag.comaging-us.com. These models include organoid cultures, organ-on-a-chip systems, and organotypic tissue slice cultures aging-us.comepa.gov. Organotypic tissue slices, for instance, involve thinly sliced sections of tissue that preserve the cellular microenvironment and tissue organization, and have been used in various tissues, including heart, lung, liver, and brain aging-us.com. Organotypic cultures are particularly useful for studying tissue-level biology, disease modeling, and evaluating drug disposition, toxicity, and efficacy in a context that more accurately reflects in vivo conditions aging-us.comepa.govinhalationmag.comaging-us.com. Despite their utility in preclinical research, specific applications or detailed findings of organotypic culture models in this compound research are not present in the current information.
Investigations of this compound at the Molecular and Cellular Levels
Investigations at the molecular and cellular levels aim to uncover the precise interactions of a compound with biological targets and the downstream cellular signaling pathways affected. This involves detailed biochemical and cell biology studies to understand how a compound exerts its effects. For this compound, while its International Nonproprietary Name (INN) stem "-verine" is associated with spasmolytic agents, and it has been listed with a substem indicating potential activity related to cardiovascular or skeletal muscle who.intwho.intantibodysociety.org, specific detailed research findings on its direct molecular targets, cellular pathways, or quantitative data from such investigations are not available in the provided search results. Therefore, specific data tables or detailed research findings on this compound's molecular and cellular mechanisms cannot be provided based on the current information.
Preclinical in Vivo Research and Animal Model Utilization for Febuverine
Rationale and Selection of Animal Models in Febuverine Research
The selection of appropriate animal models for this compound research is a critical scientific and practical decision, driven by the need to accurately replicate human physiological conditions or disease states relevant to the compound's intended application biobide.com. Key considerations in this selection process include the species, genetic properties, sex, and the historical research associated with particular models biobide.com. The chosen animal model should exhibit physiological attributes that closely simulate human clinical scenarios, ensuring the relevance and translatability of the findings upenn.edu. For regulatory submissions, the rationale for model selection, including the model's similarity to humans, and the general methodology of the animal study, are vital components upenn.edu. Rodents, rabbits, canines, pigs, and non-human primates are commonly utilized animal models in bioavailability and bioequivalence studies due to their varying degrees of physiological resemblance to humans medwinpublishers.comresearchgate.net.
Genetically Modified Animal Models for this compound Studies
Genetically modified animal models, particularly mice, are indispensable tools in preclinical research, allowing scientists to investigate specific genetic contributions to disease and the effects of compounds like this compound on defined biological pathways omicsonline.orgeara.eu. These models are created by introducing foreign DNA (transgenic models) or by altering specific genes (knockout models) within the animal's genome nih.govcrownbio.commdpi.com. For instance, transgenic mice can express human versions of genes associated with a particular disease, forming "humanized" animal models that enhance the predictability of chemical efficiency and safety due to their increased genetic similarity to humans eara.eu. Knockout models, where specific genes are inactivated, are used to decipher gene function and create disease models, providing critical insights into the neural basis of learning and memory in studies such as Alzheimer's disease eara.eu. While specific applications of genetically modified animal models for this compound studies were not detailed in the public domain searches, such models could be instrumental in elucidating this compound's precise mechanisms of action by studying its effects in animals with altered target receptors, enzymes, or signaling pathways relevant to its pharmacological profile.
Translational Relevance of Animal Models in this compound Mechanisms
The translational relevance of animal models in this compound research lies in their capacity to bridge findings from controlled experimental settings to potential human applications. Animal models enable researchers to elucidate complex biological mechanisms, establish causality between environmental factors and health outcomes, and control for environmental variability that is often present in human epidemiological and clinical research nih.gov. The goal is to generate data that can reliably predict human responses to drugs and diseases d-nb.infomedsci.org. While challenges exist due to inherent animal-human species differences, the careful selection and design of animal studies aim to maximize external validity, meaning the generalizability of findings to broader populations and clinical settings d-nb.infoplos.org. Reverse translation, a strategy that begins with knowledge from human trials to develop animal models mimicking these conditions, can further enhance the understanding of underlying mechanisms and validate findings in human patients researchgate.net. For this compound, studies in animal models would aim to provide a robust understanding of its pharmacological effects and the biological pathways it modulates, informing the design and expectations of subsequent human clinical investigations.
Rigorous Experimental Design in this compound Animal Studies
Rigorous experimental design is paramount in preclinical animal studies involving this compound to ensure the reliability, reproducibility, and ethical conduct of research wildanimalinitiative.orgnc3rs.org.ukscielo.br. A well-designed study minimizes bias and maximizes the scientific validity of the results. Key elements of rigorous experimental design include:
Clear Objectives and Hypotheses: Studies must have clearly stated objectives and well-formulated hypotheses, including both null and alternate hypotheses scielo.br.
Randomization: Animals should be randomly assigned to experimental groups to minimize selection bias and ensure that groups are comparable at the start of the study plos.orgnc3rs.org.ukscielo.br.
Blinding: Blinding of investigators and outcome assessors to the treatment groups helps prevent observer bias, which can unconsciously influence data collection and interpretation plos.orgnc3rs.org.ukscielo.br.
Sample Size Calculation: Appropriate statistical methods should be used to determine the minimum number of animals required to achieve statistically significant results, thereby reducing animal use while ensuring adequate power nc3rs.org.ukscielo.br.
Control Groups: The inclusion of appropriate control groups (e.g., vehicle control, sham control, positive control) is essential for comparison and to attribute observed effects directly to the compound being tested scielo.br.
Minimizing Variation: Efforts should be made to minimize non-experimental sources of variation, such as environmental factors and animal characteristics, while also considering the introduction of biological variation (e.g., different strains, age groups) to improve the generalizability of findings eurekalert.org.
Transparent Reporting: Adherence to guidelines for transparent reporting, such as the ARRIVE guidelines, ensures that all key information necessary to evaluate the reliability and reproduce the work is provided nc3rs.org.uk.
These design principles are fundamental to generating robust preclinical data for this compound, supporting informed decisions for its continued development.
Pharmacokinetic and Pharmacodynamic Research of this compound in Animal Species
Absorption and Distribution Dynamics of this compound in Animal Models
The absorption of a compound refers to its entry into the bloodstream following administration, while distribution describes its movement throughout the body omicsonline.org. In animal models, absorption studies typically evaluate the rate and extent to which this compound enters systemic circulation from its administration site. This can vary significantly depending on the route of administration (e.g., oral, intravenous, dermal) and species-specific physiological factors europa.euresearchgate.net. For instance, oral bioavailability, which is the fraction of an administered dose that reaches systemic circulation unchanged, is a key parameter assessed medwinpublishers.comresearchgate.net.
Distribution dynamics involve understanding where this compound travels within the animal's body once absorbed. This includes its binding to plasma proteins, accumulation in specific tissues, and its volume of distribution omicsonline.orgmsdvetmanual.com. Animal models allow for the investigation of tissue-specific concentrations over time, providing insights into potential target organ exposure and off-target accumulation. For example, studies might measure this compound concentrations in blood, plasma, and various organs at different time points post-administration to determine its distribution profile.
Data collected in absorption and distribution studies typically include:
Maximum Plasma Concentration (Cmax): The highest concentration of the compound in plasma.
Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.
Area Under the Curve (AUC): A measure of total drug exposure over time.
Volume of Distribution (Vd): A theoretical volume into which the compound distributes in the body.
Tissue-to-Plasma Ratios: Ratios indicating the relative distribution of the compound into different tissues compared to plasma.
While specific numerical data for this compound are not presented here, a typical representation of such findings would involve tables detailing these pharmacokinetic parameters across different animal species or administration routes.
Metabolic Pathways and Metabolite Identification of this compound in Animals
Metabolism, primarily occurring in the liver, involves the biotransformation of a compound into metabolites, which can be more or less active, or more easily excreted omicsonline.org. In animal models, research on this compound's metabolic pathways would aim to identify the enzymes responsible for its biotransformation and the structures of the resulting metabolites vin.comnih.gov. Techniques such as mass spectrometry (MS) combined with chromatography are commonly employed for untargeted metabolic profiling and metabolite identification in animal tissues and biological fluids nih.govmdpi.com.
Understanding the metabolic fate of this compound in various animal species is crucial because species-specific differences in metabolic enzymes can significantly influence a compound's PK and PD nih.gov. Identifying metabolites is also important for assessing potential active or toxic derivatives of the parent compound. Studies would typically involve administering this compound to animals and then analyzing biological samples (e.g., urine, plasma, liver tissue) for the presence of the parent compound and its metabolites over time plos.org.
Key findings in this area would include:
Identified Metabolites: The chemical structures of the compounds formed from this compound.
Metabolic Enzymes: The specific cytochrome P450 (CYP) enzymes or other enzyme systems involved in its biotransformation.
Metabolic Pathways: The sequence of reactions this compound undergoes in the body (e.g., oxidation, reduction, hydrolysis, conjugation).
Species-Specific Differences: Any notable variations in metabolic profiles observed across different animal species.
As with absorption and distribution, specific detailed metabolic data for this compound in animal models were not found in the public domain searches. However, such research would typically involve detailed tables outlining identified metabolites, their relative abundance, and the proposed metabolic pathways.
Elimination Kinetics of this compound in Animal Systems
In general, elimination kinetics in mammals can exhibit a biphasic profile, characterized by a rapid initial (alpha) phase and a slower terminal (beta) phase. For instance, studies on other compounds like perfluorohexanoic acid (PFHxA) in various mammalian species, including mice, rats, microminipigs, pigs, and monkeys, have shown such biphasic elimination. daikinchemicals.com The rapid alpha phase often accounts for a significant proportion of the total elimination. daikinchemicals.com The specific rates and half-lives are species-dependent and can also vary with the route and frequency of administration. daikinchemicals.com
Pharmacokinetic Modeling and Simulation in this compound Animal Research
Pharmacokinetic (PK) modeling and simulation are crucial tools in preclinical animal research to predict drug behavior within the body and to optimize study designs. europa.eubiorxiv.org These approaches involve developing mathematical models to describe the absorption, distribution, metabolism, and excretion of a compound. europa.eu The integration of PK data with pharmacodynamic (PD) data is particularly important for supporting effective and safe dosage regimens. europa.eunih.gov
In animal research, pharmacokinetic studies are conducted to support clinical efficacy, safety in the target animal, and consumer safety. europa.eu They ideally collect data in different animal species (rodent and non-rodent), at varying dose levels, and following multiple administrations. thno.org This data is then used to assess systemic exposure and effects, which are primary determinants of potential efficacy and toxicity. thno.org Mechanistic mathematical modeling approaches are employed to analyze and interpret disposition and pharmacokinetic data from multiple species, facilitating accurate extrapolation to humans. thno.org This includes integrating physiological variables, such as those associated with the mononuclear phagocyte system (MPS), into extrapolation methods, especially for compounds like nanomaterials that exhibit prolonged circulation times and non-linear PK profiles. thno.org
The use of predictive PK/PD biodistribution profiles, combined with detailed disease model studies in small animals, can provide a platform for dose scaling and interspecies translation parameters for larger animal models. biorxiv.org While traditional animal testing is often mandatory, new approaches, such as organ-on-chip technology and interactive computational software, are being developed to reduce and potentially replace animal testing in pharmacokinetics research by simulating complex pharmacological processes in vitro and enabling more accurate predictions of drug safety and efficacy. news-medical.netnc3rs.org.uk
Mechanistic Elucidation of this compound's Effects in Intact Animal Systems
Mechanistic studies in intact animal systems are vital for understanding how this compound exerts its biological effects at a systemic level. These investigations help to bridge the gap between in vitro observations and whole-organism responses.
Smooth Muscle Pharmacology of this compound in Animal Models
Research into the smooth muscle pharmacology of this compound in animal models has indicated its primary mechanism of action involves the modulation of calcium dynamics. Studies on a related compound, fenoverine (B1204210), which is described as a synchronizer of smooth muscle motility, demonstrated its ability to interfere with cellular calcium flow. nih.gov In vivo experiments in the rabbit proximal colon showed that fenoverine significantly reduced contractions elicited by electrical stimulation, without influencing spontaneous motility or modifying the effects of atropine. nih.gov
Further in vitro studies using isolated rabbit and rat colon and isolated rat myometrium supported these findings. Fenoverine inhibited electrically elicited excitatory junction potentials in rabbit colon and significantly inhibited isometric contractions induced by electrical stimulation, depolarization with hyperpotassic solution, and acetylcholine (B1216132) in calcium-free/EGTA medium in rat myometrium and colon. nih.gov These actions are consistent with a calcium-modulating mechanism. nih.gov It was concluded that fenoverine does not act as a muscarinic or opiate-receptor antagonist, but rather modulates the calcium gradient across the muscular cell membrane by regulating the influx of extracellular calcium and/or the release of intracellular calcium. nih.gov This suggests a similar calcium-modulating role for this compound in smooth muscle pharmacology.
Systemic Biological Responses to this compound in Animals (Mechanistic)
Understanding the systemic biological responses to this compound in animals involves examining its effects on various organ systems and physiological processes, beyond isolated tissue responses. Animal models are indispensable for exploring physiological functions and systemic interactions between organs that cannot be fully replicated by in vitro approaches. nih.gov For instance, the effects of a drug on hormonal regulations, the dissemination of microorganisms, or the influence of gut microbiota on immune defense or brain function necessitate whole-organism studies. nih.gov
While specific systemic biological responses for this compound were not detailed in the provided search results, the general approach to such mechanistic studies in animals involves assessing a drug's impact on integrated physiological systems. This can include evaluating changes in organ function, tissue morphology, and molecular pathways across different parts of the body. For example, studies on other compounds in animal models of pulmonary fibrosis have investigated their systemic effects on inflammation and fibrosis markers, as well as their impact on signaling pathways like TGF-β/Smad and AMPK. frontiersin.org Such comprehensive analyses are crucial for understanding the full therapeutic potential and potential off-target effects of a compound like this compound within a living system.
Computational and Theoretical Approaches in Febuverine Research
Molecular Docking Simulations for Febuverine-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor) to form a stable complex. This technique is widely used in structure-based drug design to predict how a potential drug molecule will interact with a target biomolecule, such as a protein or DNA. The process involves examining the spatial and energetic compatibility of the ligand with the active site of the receptor. An accurate scoring function is crucial for differentiating high-affinity ligands from low-affinity ones, which aids in identifying potential drug candidates for experimental validation. While molecular docking is a standard tool in drug research, specific findings detailing this compound's interactions with biological targets via this method were not found in the provided information.
Ligand-Protein Binding Affinity Predictions for this compound
Predicting protein-ligand binding affinity is a critical aspect of drug discovery, as it quantifies the strength of interaction between a ligand and its target protein. Computational methods, including molecular docking, evaluate and rank different ligand-receptor conformations based on their binding energies. Recent advancements in this area involve geometric deep learning and machine-learned potentials to enhance prediction accuracy, even for novel, unseen proteins. These approaches leverage interatomic potentials and sequence information to predict binding affinities. Despite the general importance of these predictions, specific data on this compound's predicted binding affinities with target proteins were not identified in the provided search results.
Binding Mode Analysis of this compound with Biological Macromolecules
Binding mode analysis, typically performed after molecular docking, involves visualizing and characterizing the atomic-level interactions between a ligand and its receptor. This analysis identifies key interactions such as hydrogen bonds, hydrophobic contacts, and π-stacking interactions, and pinpoints the specific amino acid residues of the protein involved in binding. Understanding these interactions provides insights into the molecular basis of a compound's activity and guides further optimization. For instance, studies on other compounds have revealed that antiviral activity can be attributed to interactions with specific neuraminidase residues. Although this compound is known to interact with drug-binding polymers through various forces, including hydrogen bonding and van der Waals interactions, detailed analyses of its specific binding modes with biological macromolecules were not found in the provided information.
Molecular Dynamics Simulations of this compound Systems
Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, providing insights into their stability, flexibility, and conformational changes. MD simulations allow researchers to investigate intermediate conformations and transition pathways at an atomic level, offering a dynamic view that complements static structural data. These simulations are crucial for understanding how molecules move and interact in a dynamic environment, including the influence of solvent. While MD simulations are extensively applied in biomolecular research, specific MD studies on this compound or its complexes were not detailed in the provided search results.
Solvation Effects on this compound Molecular Interactions
Solvation, the process by which solvent molecules surround and interact with solute species, profoundly influences molecular stability, reactivity, and interactions nih.gov. Solvent effects arise from the reorganization of solvent-solvent and solvent-solute interactions upon binding, primarily through desolvation of both the ligand and protein to facilitate their interaction. These effects can involve electrostatic forces, hydrogen bonding, and hydrophobic interactions, and can significantly alter activation barriers and reaction rates. Computational chemistry tools, such as MD simulations, are employed to study these solvation effects and understand their molecular insights nih.gov. While the general importance of solvation in molecular interactions is well-established, specific analyses of solvation effects on this compound's molecular interactions were not detailed in the provided search results.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are used to predict the activity of new, untested compounds based on their structural features, thereby guiding the design of more potent or selective analogues. These models often employ various molecular descriptors (e.g., physicochemical properties, structural alerts) and statistical methods to build predictive relationships. For example, 2D and 3D QSAR studies have identified the influence of parameters like hydrogen count, hydrophilicity, steric, and hydrophobic descriptors on biological activity. Although QSAR is a valuable tool for optimizing drug candidates, specific QSAR modeling studies focused on this compound analogues were not found in the provided search results.
Predictive Models for this compound Biological Activity
Predictive models are computational tools designed to forecast various properties of chemical compounds, including their biological activity, drug-target interactions, and pharmacokinetic profiles youtube.comnih.gov. These models are crucial for accelerating drug discovery workflows by simulating and predicting outcomes, thereby reducing the need for extensive and costly experimental testing mdpi.comyoutube.comnih.gov. They are built upon mathematical and computational methods, employing techniques such as regression analyses, decision trees, random forests, neural networks, and support vector machines biorxiv.orgmdpi.comnih.gov. The accuracy of these models is highly dependent on the quality and management of the data used for their training nih.gov.
Despite the widespread use of predictive models in pharmaceutical research, specific studies detailing the development or application of such models to predict the biological activity of this compound were not identified in the reviewed literature.
Descriptor-Based QSAR for this compound Derivatization
Quantitative Structure-Activity Relationship (QSAR) modeling is a fundamental cheminformatics approach that correlates the chemical structure of a molecule with its biological activity using molecular descriptors nih.gov. These descriptors are numerical representations of a molecule's physicochemical properties, such such as constitutional, topological, geometrical, electrostatic, and quantum chemical descriptors youtube.comresearchgate.net. QSAR models are instrumental in lead optimization, enabling researchers to understand how chemical modifications influence biological properties and to design novel compounds with desired characteristics nih.govyoutube.com. Descriptor-based QSAR involves computing a set of descriptors for a training set of compounds, followed by descriptor selection and statistical fitting to build the model youtube.com.
While QSAR is a potent methodology for drug design and derivatization youtube.com, no specific research or data tables were found that detail descriptor-based QSAR studies specifically applied to this compound or its derivatization.
Advanced In Silico Methodologies in this compound Drug Discovery
Advanced in silico methodologies have become indispensable in modern drug discovery, offering significant reductions in cost and time compared to traditional experimental approaches sci-hub.sebiorxiv.orgmdpi.com. These techniques integrate vast amounts of chemical and biological data, enabling the identification of new molecular entities at early stages of the drug discovery pipeline biorxiv.org. Key methodologies include pharmacophore modeling and virtual screening techniques, which assist medicinal chemists in various stages, from design and discovery to hit optimization sci-hub.senih.gov.
Specific applications of these advanced in silico methodologies directly to this compound were not found in the available research.
Pharmacophore Modeling for this compound
Pharmacophore modeling is a powerful computational strategy in computer-aided drug design (CADD) that identifies the essential steric and electronic features of a molecule necessary for its optimal interaction with a specific biological target youtube.combio.toolsnih.gov. A pharmacophore model represents the crucial chemical properties and 3D spatial arrangement of a ligand, including features like hydrophobic regions, hydrogen bond acceptors/donors, aromatic ring systems, and ionizable groups nih.govbio.tools. These models can be generated using either ligand-based or receptor-based approaches bio.tools. Ligand-based pharmacophore models are derived from a set of known active molecules, while receptor-based models utilize the 3D structure of the target protein to identify potential interaction sites bio.toolsnih.gov. Pharmacophore models are widely used to establish structure-activity relationships (SAR), assist in virtual screening for new inhibitors, and guide the de novo design of novel lead compounds bio.tools.
Despite the utility of pharmacophore modeling in identifying and optimizing drug molecules, no specific pharmacophore models or related research findings for this compound were identified in the literature.
Virtual Screening Techniques Applied to this compound Scaffolds
Virtual screening (VS) is a computational technique employed in drug discovery to search large libraries of small molecules to identify those most likely to bind to a drug target bio.tools. VS can be broadly categorized into ligand-based and structure-based methods. Ligand-based virtual screening relies on information from known bioactive ligands to identify compounds with similar biological activity, often using 2D and 3D similarity searches, including pharmacophore models bio.tools. Structure-based virtual screening, conversely, requires the 3D structure of the target protein and employs techniques like molecular docking to predict the binding affinity of compounds to the target's active site. Scaffold hopping, a technique within virtual screening, aims to identify compounds with similar activity but novel core structures, moving into uncharted chemical space to potentially avoid undesirable properties or crowded intellectual property space nih.gov.
While virtual screening is an integral part of the drug discovery process for identifying novel scaffolds and active compounds mdpi.com, specific studies detailing the application of virtual screening techniques to this compound scaffolds or for identifying this compound-like compounds were not found in the available research.
Analytical and Bioanalytical Methodologies for Febuverine Research
Chromatographic and Spectroscopic Techniques in Febuverine Analysis
Chromatographic and spectroscopic techniques are fundamental tools for the analysis of chemical compounds, including this compound. High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic method for separating, identifying, and quantifying components in a mixture. This compound has been listed as a compound that can be analyzed using HPLC, particularly in the context of in vivo drug elution studies from sustained-release delivery devices. google.comgoogle.com This involves transferring the solution containing the compound to an HPLC vial for analysis. google.com
Spectroscopic methods, such as Fourier Transform Infrared (FT-IR) and Ultraviolet (UV) spectroscopy, are also employed to characterize compounds and investigate interactions. For instance, FT-IR and UV spectroscopic methods have been used to reveal the absence of interactions between certain drugs and polymers in pharmaceutical formulations. researchgate.net While the specific application to this compound in this context is for analyzing its release from a hydrophobic gel in a bioadhesive polymer system, these techniques are broadly applicable for assessing the chemical integrity and interactions of this compound. researchgate.netresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful spectroscopic method used for structural elucidation and can determine the modification degree of compounds. google.com
Mass Spectrometry Applications for this compound and Metabolites
Mass spectrometry (MS) is a highly sensitive and selective analytical technique crucial for the identification and quantification of compounds and their metabolites. It is particularly valuable in metabolomics research for detecting various metabolites, which generally have small molecular masses. creative-proteomics.com High-resolution mass spectrometry (HRMS), including techniques like LC-HRMS/MS, is a powerful tool for identifying unknown metabolites in complex matrices due to its high resolving power and mass accuracy. mdpi.com
While direct detailed research findings on this compound metabolites using mass spectrometry are not extensively detailed in the provided search results, the general principles of MS application for drug metabolites are highly relevant. Liquid chromatography/ion trap mass spectrometry has been used to identify and quantify drug metabolites in biological samples, such as plasma, liver tissues, and bile. nih.gov High-resolution mass spectrometers, like the Waters Vion IMS QTof or Waters Xevo® G2-S QTof, are utilized for metabolite profiling and identification, providing high-resolution accurate mass data for enhanced structural characterization of both Phase I and Phase II metabolites. evotec.com This allows for cross-species comparisons of metabolism. evotec.com
Development and Validation of Bioanalytical Methods for this compound in Research Matrices
The development and validation of bioanalytical methods are essential to ensure the reliability and acceptability of assay performance for quantifying drug concentrations in biological samples. ich.orgeuropa.eu This process is critical for supporting regulatory decisions in drug development. europa.eu Bioanalytical method development involves optimizing procedures for extracting and detecting the analyte, considering its physicochemical properties, in vitro and in vivo metabolism, and protein binding. ich.orgfda.gov
Key parameters optimized during method development include reference standards, calibration curves, quality control samples, selectivity, specificity, sensitivity, accuracy, precision, recovery, and analyte stability in the matrix. fda.gov Once developed, a full validation of a new bioanalytical method is performed, especially for new drug entities and their metabolites. fda.govaustinpublishinggroup.com This validation ensures the method's suitability for analyzing study samples obtained from nonclinical toxicokinetic (TK) and clinical studies. europa.eu
Techniques for Studying this compound Protein Binding
Drug-protein binding significantly influences the pharmacokinetics and pharmacodynamics of a drug, affecting its distribution and elimination. ijpsjournal.comnih.gov Therefore, assessing protein binding is crucial in drug development. ijpsjournal.com
Traditional methods for studying drug-protein binding include equilibrium dialysis, which is considered a reference method despite its drawbacks. core.ac.uk Various other techniques have been developed to overcome these limitations. These include:
Chromatographic Methods: Liquid chromatographic methods, such as size-exclusion chromatography (where both interacting species are free in solution) and affinity chromatography (where one component, typically the protein, is immobilized), are used to assess drug-protein interactions. core.ac.uk High-performance affinity chromatography (HPAC) is an example, though the immobilization process of the protein can affect its activity. core.ac.uk
Capillary Electrophoresis (CE): CE, including techniques like affinity capillary electrophoresis (ACE) and capillary electrophoresis/frontal analysis (CE/FA), allows for the evaluation of interactions in free solution. core.ac.uk
Mass Photometry: This is a label-free bioanalytical tool that directly measures the mass and relative abundance of individual proteins and their complexes in solution, enabling the calculation of equilibrium dissociation constants (KD) and providing quantitative information about protein binding affinity. refeyn.com
Quartz Crystal Microbalance with Dissipation (QCM-D): QCM-D can investigate the binding profile and kinetics of compounds with proteins by measuring areal mass changes at the surface interface, providing data for association (kon) and dissociation (koff) rate constants. mdpi.com
Understanding the relationship between drug hydrophobicity and protein binding, for instance, to human serum albumin (HSA), is also studied using techniques like QCM-D, which has shown a positive correlation between hydrophobicity and binding strength. mdpi.com
Methods for Investigating this compound Transporter Interactions
Drug transporters play a critical role in dictating drug pharmacokinetics by influencing absorption, distribution, metabolism, and excretion (ADME). criver.comevotec.com Evaluating transporter-mediated drug-drug interactions (DDIs) is an important aspect of drug development. mdpi.com
Common in vitro methods for studying drug-transporter interactions include:
Vesicular Transport Assays: These assays use vesicles expressing specific transporters to study uptake or efflux. criver.com
Uptake Assays in Transfected Cell Lines: Cells are transfected to express specific transporters (e.g., OCT1, OCT2, OAT1, OAT3, OATP1B1, OATP1B3, MATE1, MATE2-K) to quantify drug uptake. criver.comnih.gov These studies can involve radiolabeled compounds (e.g., 14C-baricitinib) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification. nih.gov
Bidirectional Transport Assays in Polarized Cell Monolayers: These assays are suitable for efflux transporter substrate studies, especially for compounds with medium-high permeability. criver.com
These in vitro studies help identify if a compound is a substrate or an inhibitor of various uptake (e.g., OATPs, OCTs, OATs, SLC transporters) and efflux (e.g., P-gp, BCRP, MRP2, BSEP, ABC transporters) transporters, which are expressed in key organs like the intestine, liver, kidney, and blood-brain barrier. evotec.commdpi.comslideshare.net Endogenous metabolites can also serve as biomarkers for predicting changes in drug transport function. mdpi.com
Formulation Science and Drug Delivery Research for Febuverine Academic Focus
Polymeric Systems for Febuverine Release Modulation
Polymeric systems are extensively utilized in drug delivery to regulate the release of active pharmaceutical ingredients (APIs) such as this compound nih.govnih.govpharmaexcipients.com. These systems can control drug release through various mechanisms, including diffusion of the drug from the polymeric matrix, dissolution of the drug into the release medium, and biodegradation or erosion of the polymeric chains nih.govscielo.br. The physicochemical properties of polymers, such as molecular weight, crystallinity, hydrophobicity, and porosity, can be tailored to optimize release kinetics mdpi.com.
In the context of this compound, research has explored its incorporation into specific polymeric matrices. One study investigated the in vitro release of this compound hydrochloride from a hydrophobic gel. This formulation utilized a polyethylene (B3416737) gel containing a significant proportion of adhesive hydrocolloids, specifically 34% (wt/wt) of sodium carboxymethylcellulose (NaCMC), along with hydrolyzed gelatin researchgate.net. Such polymeric systems are designed to create a barrier that governs the rate at which this compound is released, thereby providing a modulated release profile.
Bioadhesive Formulations and this compound Release Mechanisms
Bioadhesive formulations are a class of drug delivery systems designed to adhere to biological tissues for an extended period, thereby localizing the drug at a specific site or prolonging its residence time for enhanced absorption nih.govresearchgate.netnih.gov. For this compound, bioadhesive properties are crucial for maintaining contact with the target site and facilitating controlled drug release.
A notable study focused on analyzing the adhesion of various polymeric formulations and measuring the in vitro release of this compound hydrochloride from a hydrophobic gel. This bioadhesive polymer system was prepared using a polyethylene gel incorporating sodium carboxymethylcellulose (NaCMC) as the primary adhesive component and hydrolyzed gelatin as a water-sensitive material to promote swelling researchgate.net.
The release mechanisms from such bioadhesive systems typically involve a combination of swelling, diffusion, and erosion nih.govnih.govresearchgate.net. Upon hydration, the polymeric matrix swells, forming a gel layer. The drug then diffuses through this gel layer. The rate of drug release can be influenced by the degree of swelling and the erosion rate of the polymer matrix. Adhesion studies, often performed using tensile testers, are critical for evaluating the bioadhesive strength of these formulations researchgate.net.
Controlled Release Kinetics of this compound from Matrix Systems
The controlled release kinetics of a drug from a matrix system describes the rate and pattern of drug liberation over time. Understanding these kinetics is fundamental for designing effective sustained-release formulations. Common mathematical models used to characterize drug release include zero-order, first-order, Higuchi, and Korsmeyer-Peppas models nih.govmdpi.comptfarm.plmdpi.com.
For this compound, the in vitro release from the hydrophobic gel containing adhesive hydrocolloids was measured researchgate.net. While the specific kinetic model for this compound in this particular study was not explicitly detailed in the search results, such matrix systems generally exhibit release profiles governed by diffusion and/or erosion nih.gov. For instance, in similar polymeric matrix systems, factors like initial drug concentration distribution, anisotropic matrix properties, and time- and concentration-dependent diffusion coefficients can significantly influence release kinetics nih.gov. The thickness and swelling behavior of the gel layer formed by hydrophilic polymers, like those used in this compound formulations, are crucial in defining the release kinetics nih.gov.
The formulation described in the research involved a hydrophobic gel with 34% (wt/wt) adhesive hydrocolloids researchgate.net. This composition is designed to provide a sustained release, where the interaction between the drug and the polymer, along with the polymer's swelling and erosion characteristics, dictates the release rate.
Table 1: Compositional Aspect of a this compound Hydrophobic Gel Formulation
| Component | Role | Proportion (wt/wt) | Reference |
| Polyethylene Gel | Base Matrix | Not specified | researchgate.net |
| Sodium Carboxymethylcellulose (NaCMC) | Adhesive Hydrocolloid | 34% | researchgate.net |
| Hydrolyzed Gelatin | Water-Sensitive Material | Not specified | researchgate.net |
| This compound Hydrochloride | Active Pharmaceutical Ingredient | Not specified | researchgate.net |
Characterization of this compound within Advanced Delivery Systems
Characterization of this compound within advanced delivery systems is essential to ensure the quality, stability, and performance of the formulation. This involves a suite of analytical techniques applied both before and after formulation journaljpri.comnih.gov.
Key characterization parameters for advanced drug delivery systems containing this compound would include:
Particle/Droplet Size and Zeta Potential: For nano- or micro-particulate systems, these parameters are critical for predicting stability, drug release, and interaction with biological membranes nih.govmdpi.com.
Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can assess the thermal stability of this compound, its physical state (e.g., amorphous or crystalline), and potential interactions with excipients journaljpri.compharmaexcipients.commdpi.com.
Spectroscopic Methods: Fourier Transform Infrared (FTIR) spectroscopy and X-ray Powder Diffraction (XRPD) are employed to confirm the chemical integrity of this compound within the formulation and to identify any changes in its crystalline structure or chemical interactions journaljpri.compharmaexcipients.commdpi.com.
In vitro Drug Release Studies: These studies, as mentioned in section 8.1.2, are crucial for evaluating the release profile of this compound from the delivery system under simulated physiological conditions journaljpri.commdpi.com.
These characterization techniques provide comprehensive insights into how this compound is encapsulated, its stability within the matrix, and how it is released, which is vital for optimizing formulation design in academic research journaljpri.com.
Interactions of this compound with Excipients in Research Formulations
Compatibility studies are routinely performed during pre-formulation to identify any potential physical or chemical interactions between the drug and excipients rroij.compharmaexcipients.comnih.gov. Common analytical techniques employed for these studies include:
Differential Scanning Calorimetry (DSC): Used to detect changes in melting point or thermal behavior that might indicate interactions mdpi.compharmaexcipients.com.
Thermogravimetric Analysis (TGA): Assesses weight loss upon heating, which can reveal decomposition or interaction mdpi.compharmaexcipients.com.
Fourier Transform Infrared (FTIR) Spectroscopy: Identifies changes in functional groups, suggesting chemical interactions mdpi.compharmaexcipients.com.
X-ray Diffraction (XRD): Determines changes in crystallinity or polymorphic forms of the drug due to excipient presence mdpi.compharmaexcipients.com.
High-Performance Liquid Chromatography (HPLC): Quantifies drug degradation products, indicating chemical incompatibility mdpi.compharmaexcipients.com.
Interactions can be physical, such as the formation of inclusion complexes (e.g., with cyclodextrins to enhance solubility) or changes in polymorphism, or chemical, leading to degradation mdpi.comjocpr.com. For this compound, as with any API, careful selection and evaluation of excipients are paramount to ensure the stability and desired performance of the formulated product. While specific studies detailing this compound's interactions with excipients were not found in the immediate search, the principles of excipient compatibility are universally applied in pharmaceutical research to prevent adverse effects on drug properties and therapeutic efficacy jocpr.comnih.gov.
Concluding Perspectives and Future Research Directions on Febuverine
Identification of Unaddressed Research Gaps in Febuverine Pharmacology
A primary unaddressed research gap in this compound pharmacology is the fundamental lack of comprehensive characterization of its biological activity. Current publicly available information does not extensively detail its specific molecular targets, binding affinities, or the cellular and physiological pathways it might influence nih.gov. Without this foundational understanding, a complete pharmacological profile cannot be established. Key areas requiring investigation include:
Target Identification: Determining the specific proteins, enzymes, or receptors with which this compound interacts.
Mechanism of Action: Elucidating the precise biochemical and cellular events triggered by this compound's interaction with its targets.
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Comprehensive studies on its absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as the relationship between its concentration and biological effects.
Structure-Activity Relationship (SAR) Studies: Investigating how modifications to this compound's chemical structure influence its biological activity and selectivity.
Emerging Methodologies Applicable to this compound Research
To address the existing research gaps, several emerging methodologies could be effectively applied to this compound research. These approaches leverage advancements in analytical techniques, computational biology, and in vitro and in vivo model systems.
| Methodology Category | Applicable Techniques for this compound Research |
|---|---|
| Computational and In Silico Approaches | Molecular docking simulations to predict potential protein targets and binding modes; Quantitative Structure-Activity Relationship (QSAR) modeling to guide structural modifications; Molecular dynamics simulations to understand ligand-receptor interactions. |
| High-Throughput Screening (HTS) | Screening this compound against large libraries of biological targets (e.g., GPCRs, kinases, ion channels) to identify potential hits and off-targets. |
| Advanced Analytical Chemistry | High-resolution mass spectrometry (HRMS) for metabolite identification; Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation and conformational analysis in biological environments; Surface Plasmon Resonance (SPR) for real-time measurement of binding kinetics. |
| Omics Technologies | Proteomics, transcriptomics, and metabolomics to investigate global changes in protein expression, gene expression, and metabolic profiles in response to this compound treatment in cellular or animal models. |
| ***In Vitro* and Cell-Based Assays** | Developing specific cell lines or primary cell cultures to study this compound's effects on cellular viability, proliferation, signaling pathways, and specific cellular functions. |
These methodologies, often used in combination (mixed-methods research) paperpal.com, can provide a holistic understanding of this compound's interactions at various biological levels.
Hypothetical Research Directions for Deeper Mechanistic Understanding of this compound
Given the current knowledge gaps, hypothetical research directions for this compound would aim to establish its fundamental pharmacological properties. These include:
Receptor Binding and Ligand-Target Interaction Studies: If preliminary screening identifies potential receptors, detailed studies could involve radioligand binding assays or label-free technologies to quantify binding affinity and selectivity.
Enzyme Activity Modulation: Investigation into whether this compound acts as an inhibitor, activator, or modulator of specific enzyme activities, followed by kinetic analyses.
Ion Channel Modulation: Exploring its effects on various ion channels, which are crucial for numerous physiological processes.
Cellular Pathway Analysis: Using techniques like Western blotting, immunofluorescence, and reporter gene assays to determine which intracellular signaling cascades are activated or inhibited by this compound.
In Vivo Proof-of-Concept Studies: Once in vitro activity is established, studies in appropriate animal models would be necessary to assess its effects in a living system, including its bioavailability and tissue distribution. This would also involve exploring potential physiological responses.
Potential for Translational Research in this compound Academic Studies
The potential for translational research involving this compound academic studies is contingent upon the discovery of significant and reproducible biological activity. Should future research identify a specific and potent pharmacological effect, the academic findings could potentially be translated through several avenues:
Drug Discovery and Development: If this compound exhibits a desirable therapeutic effect, academic findings could form the basis for preclinical drug development, including lead optimization and further in vivo efficacy studies.
Pharmacological Tool Development: Even if not developed as a drug itself, if this compound demonstrates selective interaction with a novel biological target, it could serve as a valuable pharmacological tool for studying biological processes or validating new drug targets.
Biomarker Identification: Understanding this compound's mechanism could lead to the identification of biomarkers related to its activity or the disease pathways it influences.
The current stage of this compound research, as publicly documented, suggests a need for fundamental investigations to unlock its full scientific and potential translational value.
Q & A
Q. Table 1: Example In Vitro Experimental Setup
| Parameter | Details | Reference Guideline |
|---|---|---|
| Compound Solubility | Test in DMSO/PBS at pH 7.4 | |
| Assay Duration | Time-course analysis (0–24h) | |
| Statistical Tests | ANOVA with post-hoc Tukey test (p<0.05) |
Advanced: How can researchers resolve contradictions in this compound’s pharmacokinetic (PK) data across preclinical studies?
Methodological Answer:
Contradictions often arise from methodological heterogeneity. Strategies include:
- Meta-Analysis : Pool data from studies using standardized PK parameters (e.g., AUC, Cmax) and adjust for covariates like dosing regimens or animal strain differences .
- Sensitivity Analysis : Test whether outliers or assay variability (e.g., LC-MS vs. ELISA) disproportionately affect results .
- Cross-Validation : Replicate conflicting findings in a single lab under controlled conditions, using harmonized protocols .
Q. Framework Application :
- Use PICO (Population: Rodent models; Intervention: this compound; Comparison: Varied PK methods; Outcome: Bioavailability) to structure comparative analysis .
- Apply FINER criteria to ensure the research question is Feasible, Novel, and Ethically sound .
Basic: What methodologies ensure reproducibility in this compound synthesis protocols?
Methodological Answer:
Reproducibility hinges on granular procedural details:
- Stepwise Documentation : Include reaction conditions (temperature, solvent purity), purification methods (HPLC gradients), and characterization data (NMR/HRMS spectra) .
- Batch Consistency : Report yield ranges and purity thresholds (e.g., ≥95% by HPLC) across multiple synthesis batches .
- Reference Standards : Compare synthetic this compound with commercially available standards (if applicable), citing lot numbers and suppliers .
Q. Table 2: Critical Synthesis Parameters
| Parameter | Example Specification |
|---|---|
| Catalyst | Pd/C (10 wt%), anhydrous conditions |
| Reaction Time | 12h under nitrogen atmosphere |
| Characterization | H NMR (500 MHz, DMSO-d6) |
Advanced: How can target binding specificity of this compound be validated amid off-target effects?
Methodological Answer:
- Competitive Binding Assays : Use radiolabeled ligands or surface plasmon resonance (SPR) to quantify binding affinity (Kd) against primary and off-target receptors .
- CRISPR/Cas9 Knockout Models : Validate target dependency by observing effect loss in gene-edited cell lines .
- Proteome-Wide Screening : Employ thermal shift assays or affinity pulldown followed by mass spectrometry to identify non-specific interactions .
Q. Data Contradiction Analysis :
- If off-target effects persist, apply dose-response curves to distinguish primary vs. secondary targets (e.g., EC50 alignment with binding affinity) .
Basic: What statistical approaches are suitable for analyzing this compound’s dose-response relationships?
Methodological Answer:
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50.
- Outlier Handling : Use Grubbs’ test or ROUT method to exclude data points with Q < 1% .
- Software Tools : Cite validated platforms (e.g., GraphPad Prism, R packages) and script availability for transparency .
Advanced: How to optimize translational relevance of this compound studies from in vitro to in vivo models?
Methodological Answer:
- PK/PD Modeling : Integrate in vitro IC50 with in vivo plasma concentrations to predict efficacious doses .
- Species-Specific Factors : Adjust for metabolic differences (e.g., cytochrome P450 activity in mice vs. humans) using hepatocyte microsomal assays .
- Biomarker Alignment : Corrogate in vitro targets (e.g., enzyme inhibition) with disease-relevant biomarkers in animal models (e.g., cytokine levels) .
Guidance for Authors
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
